2-Methyl-2-butene-1,4-diyl diacetate
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Overview
Description
2-Methyl-2-butene-1,4-diyl diacetate is an organic compound with the molecular formula C9H14O4. It is a diacetate ester derived from 2-methyl-2-butene-1,4-diol. This compound is known for its applications in organic synthesis and polymer chemistry due to its functional groups and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-butene-1,4-diyl diacetate can be synthesized through the acylation of 2-methyl-2-butene-1,4-diol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the diacetate ester as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts such as phosphine and N-heterocyclic carbene ruthenium catalysts can optimize the reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-butene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-Methyl-2-butene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-methyl-2-butene-1,4-diyl diacetate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis, leading to the formation of 2-methyl-2-butene-1,4-diol and acetic acid. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect the stability and reactivity of the intermediate species formed during reactions .
Comparison with Similar Compounds
Similar Compounds
2-Butene-1,4-diol diacetate: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-2-butene-1,4-diol: The diol precursor of the diacetate ester.
2-Methyl-2-butene: A simpler alkene without the ester functional groups.
Uniqueness
2-Methyl-2-butene-1,4-diyl diacetate is unique due to its combination of ester functional groups and the presence of a double bond, which provides versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
59055-00-4 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
[(E)-4-acetyloxy-3-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+ |
InChI Key |
LJPNEMAMFITRSO-QPJJXVBHSA-N |
Isomeric SMILES |
C/C(=C\COC(=O)C)/COC(=O)C |
Canonical SMILES |
CC(=CCOC(=O)C)COC(=O)C |
Origin of Product |
United States |
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